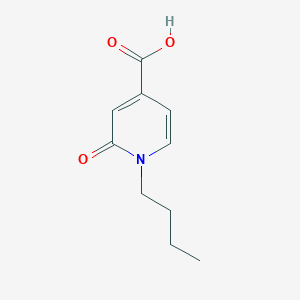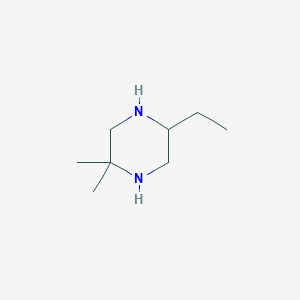![molecular formula C12H18ClNO4S B8720298 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide
Übersicht
Beschreibung
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-propane sulfonic acid moiety and a dimethoxy-benzylamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1-propanesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-propane-1-sulfonic acid benzylamide
- 3-Chloro-propane-1-sulfonic acid 2,4-dimethoxy-phenylamide
Comparison: Compared to its analogs, 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide exhibits unique properties due to the presence of the dimethoxy groups on the benzylamide moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18ClNO4S |
|---|---|
Molekulargewicht |
307.79 g/mol |
IUPAC-Name |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-17-11-5-4-10(12(8-11)18-2)9-14-19(15,16)7-3-6-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI-Schlüssel |
XRCLLNNZCPNEDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CCCCl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B8720215.png)
![Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate](/img/structure/B8720219.png)



![[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8720256.png)




![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)acetaldehyde](/img/structure/B8720290.png)
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)


